3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Overview
Description
3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole. These types of compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and benzothiazole moieties in a single molecule can enhance its pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired product in excellent yields (>90%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. The compound’s ability to form hydrogen bonds and interact with various receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole moiety and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole also show significant biological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(Butylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of both butylsulfanyl and triazolo-benzothiazole moieties, which can enhance its pharmacological profile
Properties
IUPAC Name |
1-butylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-2-3-8-16-11-13-14-12-15(11)9-6-4-5-7-10(9)17-12/h4-7H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOUYPQUNZHQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1C3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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